molecular formula C14H12N2O4S B2635228 1-[(4-Nitrophenyl)sulfonyl]indoline CAS No. 330978-97-7

1-[(4-Nitrophenyl)sulfonyl]indoline

Cat. No.: B2635228
CAS No.: 330978-97-7
M. Wt: 304.32
InChI Key: WYAWSKLQKNUOHE-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including chemistry, biology, medicine, and industry. The compound this compound is characterized by the presence of a sulfonyl group attached to the indoline ring, with a nitrophenyl group as a substituent.

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)sulfonyl]indoline can be achieved through various synthetic routes. One common method involves the reaction of indoline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)sulfonyl]indoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone, amino, and sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cellular damage .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)sulfonyl]indoline can be compared with other similar compounds, such as:

    1-[(4-Methylphenyl)sulfonyl]indoline: This compound has a methyl group instead of a nitro group, which affects its reactivity and biological activity.

    1-[(4-Chlorophenyl)sulfonyl]indoline: The presence of a chlorine atom instead of a nitro group can lead to different chemical and biological properties.

    1-[(4-Fluorophenyl)sulfonyl]indoline: The fluorine substituent can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)12-5-7-13(8-6-12)21(19,20)15-10-9-11-3-1-2-4-14(11)15/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAWSKLQKNUOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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